molecular formula C4HCl2FN2 B1627640 4,5-Dichloro-6-fluoropyrimidine CAS No. 30679-87-9

4,5-Dichloro-6-fluoropyrimidine

Cat. No.: B1627640
CAS No.: 30679-87-9
M. Wt: 166.97 g/mol
InChI Key: LPQVLPLZDZIEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-6-fluoropyrimidine is a halogenated pyrimidine derivative characterized by chlorine atoms at positions 4 and 5 and a fluorine atom at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic nucleobases and participate in diverse chemical reactions. The strategic placement of halogens (Cl and F) in this compound enhances its reactivity, making it a valuable intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .

Properties

CAS No.

30679-87-9

Molecular Formula

C4HCl2FN2

Molecular Weight

166.97 g/mol

IUPAC Name

4,5-dichloro-6-fluoropyrimidine

InChI

InChI=1S/C4HCl2FN2/c5-2-3(6)8-1-9-4(2)7/h1H

InChI Key

LPQVLPLZDZIEBD-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)Cl)F

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkyl/Aryl Groups : Chlorine and fluorine substituents enhance electrophilicity, favoring nucleophilic substitution reactions, while ethyl or aryl groups (e.g., trifluoromethyl in ) increase lipophilicity, improving membrane permeability in drug candidates .
  • Methoxy Substitution : The methoxy group in 4,6-Dichloro-5-methoxypyrimidine introduces steric hindrance and electron-donating effects, reducing reactivity compared to halogenated analogs. Its lower melting point (313–315 K) suggests weaker intermolecular forces compared to densely halogenated derivatives .

Research Findings and Trends

  • Reactivity Trends : Chlorine at position 4 or 5 is more reactive toward nucleophilic substitution than fluorine at position 6 due to electronic and steric factors .
  • Crystallography : Halogen bonding (Cl···N interactions) in 4,6-Dichloro-5-methoxypyrimidine stabilizes crystal packing, a property exploitable in crystal engineering .
  • Biological Activity : Trifluoromethyl groups (as in ) enhance metabolic stability in drug candidates compared to methyl or ethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.